Fingolimod-d4
Overview
Description
Fingolimod-d4, also known as FTY720 free based-d4, is the deuterium labeled Fingolimod . Fingolimod is a sphingosine 1-phosphate (S1P) antagonist with an IC50 of 0.033 nM in K562 and NK cells . It is used as an immunosuppressant .
Synthesis Analysis
Fingolimod is synthesized from readily available and inexpensive starting material diethyl acetamidomalonate . The synthesis process involves six steps .Molecular Structure Analysis
The molecular weight of Fingolimod-d4 is 311.50 . The formula is C19H29D4NO2 . The structure is solid and the color ranges from white to off-white .Chemical Reactions Analysis
Fingolimod exerts inhibitory effects on sphingolipid pathway enzymes . It also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .Physical And Chemical Properties Analysis
Fingolimod-d4 is soluble in Ethanol at 7.69 mg/mL and in DMSO at 2 mg/mL (ultrasonic and heat to 60°C) . It should be stored at -20°C, away from moisture .Scientific Research Applications
Treatment of Multiple Sclerosis
Fingolimod is the first oral disease-modifying treatment for MS, known for its efficacy in reducing the annualized relapse rate and slowing the progression of neurological disability in relapsing-remitting MS. Its mechanism involves sphingosine 1-phosphate receptor (S1PR) ligand modulation, which regulates lymphocyte circulation between the central nervous system and the periphery (Volpi et al., 2019).
Derived from Fungal Metabolite
Fingolimod is a synthetic compound based on the fungal secondary metabolite myriocin. It is activated in vivo after phosphorylation by sphingosine kinase 2, binding to extracellular G protein-coupled receptors, sphingosine 1-phosphates, and preventing the release of lymphocytes from lymphoid tissue (Strader, Pearce, & Oberlies, 2011).
Efficacy in Clinical Trials
In clinical trials, Fingolimod has shown significant efficacy in reducing new/newly enlarging brain lesions and percentage changes in brain volume. It is also found to be superior to intramuscular interferon β-1a in reducing relapse rates and MRI markers of disease progression (Sanford, 2014).
Potential for Treating Other Disorders
Research suggests that Fingolimod's mechanism of action may have therapeutic potential beyond MS, including in the treatment of organ transplants and cancer. Its ability to cross the blood-brain barrier suggests potential direct actions on neural cells in the CNS, which could be relevant for neurodegenerative diseases (Brinkmann et al., 2010).
Neurogenesis and Memory
Fingolimod has been associated with inducing neurogenesis in the adult mouse hippocampus and improving contextual fear memory. This indicates potential benefits in neuropsychiatric conditions characterized by impaired hippocampal neurogenesis and memory (Efstathopoulos et al., 2015).
Cardioprotective Effects
Fingolimod has shown cardioprotective effects in a porcine model of ischemia/reperfusion, reducing infarct size, improving systolic left ventricular function, and mitigating post-myocardial infarction left ventricular remodeling (Santos-Gallego et al., 2016).
Bioanalysis in Pharmacokinetic Studies
A sensitive liquid chromatography-tandem mass spectrometry method has been developed for the quantitative bioanalysis of Fingolimod in human blood, crucial for pharmacokinetic studies (Gopinath et al., 2020).
Safety And Hazards
Future Directions
Fingolimod has been associated with potentially beneficial therapeutic effects in immunomodulatory diseases, CNS injuries, and diseases including Alzheimer’s disease (AD), Parkinson’s disease (PD), epilepsy, and even cancer . Based on recent reports, it may soon find its way as an adjunct therapy in various disparate pathological conditions .
properties
IUPAC Name |
2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQTZUTZRNORY-ONNKGWAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fingolimod-d4 |
Citations
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